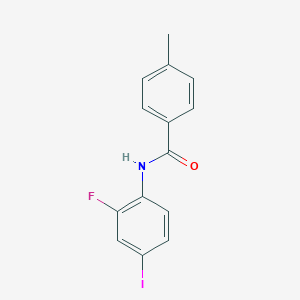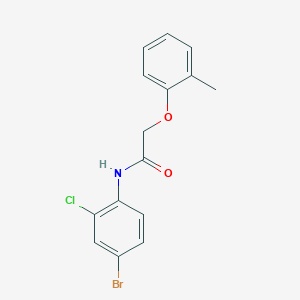![molecular formula C21H24ClN3O3 B244049 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In
Wirkmechanismus
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a selective inhibitor of BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that are involved in the activation of B cells. This leads to a decrease in the production of inflammatory cytokines and the proliferation of B cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide have been extensively studied. In preclinical studies, it has been shown to be effective in inhibiting the growth of B cell malignancies and reducing inflammation in autoimmune disorders. In addition, it has also been shown to have a favorable pharmacokinetic profile and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is its specificity for BTK, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders. However, one of the limitations of this compound is that it may not be effective in all patients, as some B cell malignancies may be resistant to BTK inhibition.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. One area of research is the development of combination therapies that target multiple signaling pathways in B cell malignancies. Another area of research is the identification of biomarkers that can predict the response to BTK inhibitors. In addition, there is also a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3-chloro-4-(4-acetylpiperazin-1-yl)aniline, which is reacted with 3-methylphenol and ethyl chloroacetate to form the intermediate product. The intermediate product is then reacted with sodium hydroxide to form the final product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In addition, BTK inhibitors have also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C21H24ClN3O3 |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-4-3-5-18(12-15)28-14-21(27)23-17-6-7-20(19(22)13-17)25-10-8-24(9-11-25)16(2)26/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
XPTIDWACKCBWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
